molecular formula C10H8N2O4S B15313492 4-Nitronaphthalene-1-sulfonamide

4-Nitronaphthalene-1-sulfonamide

Cat. No.: B15313492
M. Wt: 252.25 g/mol
InChI Key: WOEAGRDLSQPBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitronaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide functional group attached to an aromatic ring this compound is specifically derived from naphthalene, a polycyclic aromatic hydrocarbon, with a nitro group at the 4-position and a sulfonamide group at the 1-position

Preparation Methods

The synthesis of 4-Nitronaphthalene-1-sulfonamide typically involves the nitration of naphthalene followed by sulfonation and subsequent conversion to the sulfonamide. The general synthetic route can be summarized as follows:

    Nitration: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 4-position, forming 4-nitronaphthalene.

    Sulfonation: The 4-nitronaphthalene is then subjected to sulfonation using fuming sulfuric acid or chlorosulfonic acid to introduce a sulfonic acid group at the 1-position, yielding 4-nitronaphthalene-1-sulfonic acid.

    Conversion to Sulfonamide: Finally, the sulfonic acid group is converted to a sulfonamide by reacting with ammonia or an amine under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-Nitronaphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Nitronaphthalene-1-sulfonamide has several scientific research applications:

    Pharmaceuticals: As a sulfonamide derivative, it may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds with antibacterial, antifungal, or anti-inflammatory properties.

    Organic Synthesis: It can be used as a building block in organic synthesis to create more complex molecules, including dyes, polymers, and agrochemicals.

    Biological Studies: The compound can be used in biological studies to investigate the effects of sulfonamide derivatives on various biological pathways and targets.

    Industrial Applications: It may find use in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Nitronaphthalene-1-sulfonamide depends on its specific application. In the context of its potential pharmaceutical use, sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents. The molecular targets and pathways involved include the folate biosynthesis pathway and the enzyme dihydropteroate synthase.

Comparison with Similar Compounds

4-Nitronaphthalene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

    Sulfanilamide: A simpler sulfonamide with a single aromatic ring, commonly used as an antibacterial agent.

    Sulfamethoxazole: A sulfonamide with a heterocyclic ring, used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Another sulfonamide with a heterocyclic ring, used in combination with pyrimethamine for treating toxoplasmosis.

The uniqueness of this compound lies in its polycyclic aromatic structure, which may confer different chemical reactivity and biological activity compared to simpler sulfonamides.

Properties

Molecular Formula

C10H8N2O4S

Molecular Weight

252.25 g/mol

IUPAC Name

4-nitronaphthalene-1-sulfonamide

InChI

InChI=1S/C10H8N2O4S/c11-17(15,16)10-6-5-9(12(13)14)7-3-1-2-4-8(7)10/h1-6H,(H2,11,15,16)

InChI Key

WOEAGRDLSQPBRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.